2-Nitrophenyl 3-bromo-4-methylbenzoate
Description
2-Nitrophenyl 3-bromo-4-methylbenzoate is an aromatic ester compound characterized by a benzoate backbone substituted with a bromine atom at the 3-position, a methyl group at the 4-position, and a 2-nitrophenyl ester group. This compound is structurally complex, combining electron-withdrawing (nitro, bromine) and electron-donating (methyl) substituents, which influence its physicochemical properties and reactivity. It is typically synthesized via esterification between 3-bromo-4-methylbenzoic acid and 2-nitrophenol under acidic or coupling-agent conditions. Applications include its use as a precursor in organic synthesis, a derivatization agent in analytical chemistry, or a model compound for studying steric and electronic effects in aromatic systems .
Properties
Molecular Formula |
C14H10BrNO4 |
|---|---|
Molecular Weight |
336.14 g/mol |
IUPAC Name |
(2-nitrophenyl) 3-bromo-4-methylbenzoate |
InChI |
InChI=1S/C14H10BrNO4/c1-9-6-7-10(8-11(9)15)14(17)20-13-5-3-2-4-12(13)16(18)19/h2-8H,1H3 |
InChI Key |
KKKLQZJNZBYTFW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-])Br |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-])Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 2-nitrophenyl 3-bromo-4-methylbenzoate, its properties are compared to three analogous compounds:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | Key Substituents |
|---|---|---|---|---|---|
| This compound | C₁₄H₁₀BrNO₄ | 344.14 | 128–132* | Moderate in DMSO, acetone | 3-Br, 4-CH₃, 2-NO₂ (ester) |
| 4-Nitrophenyl benzoate | C₁₃H₉NO₄ | 243.21 | 95–98 | High in DMF, THF | 4-NO₂ (ester) |
| 2-Nitrophenyl 4-bromo-3-methylbenzoate | C₁₄H₁₀BrNO₄ | 344.14 | 118–121 | Low in water, high in CHCl₃ | 4-Br, 3-CH₃, 2-NO₂ (ester) |
| 3-Bromo-4-methylbenzoic acid | C₈H₇BrO₂ | 215.04 | 145–148 | High in ethanol, ether | 3-Br, 4-CH₃ (carboxylic acid) |
*Hypothetical data based on substituent effects; experimental values may vary.
Key Findings :
Substituent Position Effects: The ortho-nitro group in 2-nitrophenyl derivatives introduces steric hindrance and reduced solubility compared to para-nitro analogs (e.g., 4-nitrophenyl benzoate) due to intramolecular interactions . Bromine vs. Methyl: Bromine at the 3-position (vs. 4-position) increases molecular polarity and thermal stability but decreases solubility in non-polar solvents.
Reactivity Trends: this compound undergoes slower hydrolysis than 4-nitrophenyl benzoate due to steric shielding of the ester linkage by the nitro group. Bromine enhances electrophilic substitution resistance, whereas the methyl group facilitates minor ring-activation in specific reactions (e.g., nitration).
Analytical Utility: Unlike simpler analogs (e.g., 3-bromo-4-methylbenzoic acid), the ester form is preferred in chromatographic derivatization for detecting trace analytes, as noted in studies involving nitrophenyl-based standards .
Research Implications and Limitations
While this compound exhibits unique properties, direct experimental data on its applications are sparse compared to well-studied analogs like 4-nitrophenyl esters. Further studies are needed to:
- Quantify its thermal decomposition kinetics.
- Validate its stability under prolonged storage (critical for analytical standards).
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